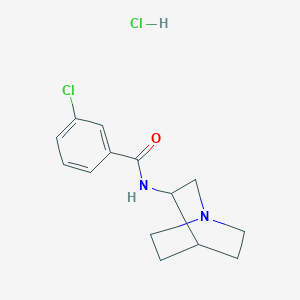
N-1-Azabicyclo(2.2.2)oct-3-yl-3-chlorobenzamide monohydrochloride
Beschreibung
Eigenschaften
CAS-Nummer |
90183-15-6 |
|---|---|
Molekularformel |
C14H18Cl2N2O |
Molekulargewicht |
301.2 g/mol |
IUPAC-Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-3-chlorobenzamide;hydrochloride |
InChI |
InChI=1S/C14H17ClN2O.ClH/c15-12-3-1-2-11(8-12)14(18)16-13-9-17-6-4-10(13)5-7-17;/h1-3,8,10,13H,4-7,9H2,(H,16,18);1H |
InChI-Schlüssel |
WQGDGLUAJIWUQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC(=CC=C3)Cl.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-1-Azabicyclo(2.2.2)oct-3-yl-3-chlorobenzamid Monohydrochlorid umfasst mehrere wichtige Schritte:
Bildung der Azabicyclo-Struktur: Der Azabicyclo[2.2.2]octan-Kern wird typischerweise durch eine Reihe von Cyclisierungsreaktionen aus einfacheren Vorläufern synthetisiert.
Anlagerung von Chlorobenzamid: Die 3-Chlorobenzamid-Einheit wird durch eine Amidkupplungsreaktion eingeführt, die oft Reagenzien wie Carbodiimide oder Kupplungsgruppen wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) verwendet.
Bildung des Hydrochlorids: Der letzte Schritt beinhaltet die Bildung des Monohydrochloridsalzes, das durch Behandlung der freien Base mit Salzsäure erreicht wird
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert, wobei häufig kontinuierliche Strömungsreaktoren und automatisierte Systeme eingesetzt werden, um eine konstante Qualität und Effizienz sicherzustellen .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
N-1-Azabicyclo(2.2.2)oct-3-yl-3-chlorobenzamid Monohydrochlorid hat eine breite Palette wissenschaftlicher Forschungsanwendungen:
Chemie: Wird als Modellverbindung verwendet, um das Verhalten von Azabicyclo-Strukturen in verschiedenen chemischen Reaktionen zu untersuchen.
Biologie: Untersucht wird seine Rolle bei der Modulation von nikotinischen Acetylcholinrezeptoren, die für die Neurotransmission entscheidend sind.
Medizin: Erforscht als potenzieller Therapeutikum für kognitive Defizite bei Krankheiten wie Alzheimer, Parkinson und Schizophrenie.
Industrie: Wird bei der Entwicklung neuer Pharmazeutika eingesetzt, die auf nikotinische Acetylcholinrezeptoren abzielen.
Wirkmechanismus
Die Verbindung entfaltet ihre Wirkung durch selektive Bindung an und Aktivierung des alpha7-nikotinischen Acetylcholinrezeptors (nAChRα7). Diese Aktivierung verstärkt die GABAerge synaptische Aktivität, die für kognitive Funktionen entscheidend ist. Die Fähigkeit der Verbindung, die Neurotransmission zu modulieren, macht sie zu einem vielversprechenden Kandidaten für die Behandlung kognitiver Defizite.
Wissenschaftliche Forschungsanwendungen
N-1-Azabicyclo(2.2.2)oct-3-yl-3-chlorobenzamide monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of azabicyclo structures in various chemical reactions.
Biology: Investigated for its role in modulating nicotinic acetylcholine receptors, which are crucial for neurotransmission.
Medicine: Explored as a potential therapeutic agent for cognitive deficits in diseases like Alzheimer’s, Parkinson’s, and schizophrenia.
Industry: Utilized in the development of new pharmaceuticals targeting nicotinic acetylcholine receptors .
Wirkmechanismus
The compound exerts its effects by selectively binding to and activating the alpha7 nicotinic acetylcholine receptor (nAChRα7). This activation enhances GABAergic synaptic activity, which is crucial for cognitive functions. The compound’s ability to modulate neurotransmission makes it a promising candidate for treating cognitive deficits .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-4-chlorobenzamid: Ein weiterer selektiver Agonist von nAChRα7 mit ähnlichen Eigenschaften.
1,4-Diazabicyclo[3.2.2]nonan-4-carbonsäure-4-bromophenylester:
Einzigartigkeit
N-1-Azabicyclo(2.2.2)oct-3-yl-3-chlorobenzamid Monohydrochlorid ist aufgrund seiner hohen Selektivität für den alpha7-nikotinischen Acetylcholinrezeptor einzigartig, wodurch es besonders effektiv bei der Modulation kognitiver Funktionen ohne nennenswerte Off-Target-Effekte ist .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


